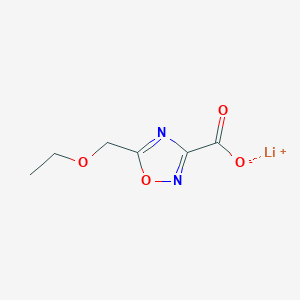

Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium is a soft, silvery-white, metal that heads group 1, the alkali metals group, of the periodic table of the elements . It reacts vigorously with water . Lithium is the lightest of the metals, with a density approximately half that of water .

Synthesis Analysis

Lithium does not occur free in nature. It is found in small amounts in practically all igneous rocks and in the waters of mineral springs . The minerals that contain lithium include lepidolite, petalite, amblygonite, and spodumene .

Molecular Structure Analysis

Lithium has an atomic number of 3 and its electron configuration is [He]2s1 . It is the first metal you encounter on the periodic table .

Chemical Reactions Analysis

Lithium is highly reactive. It is the only alkali metal that reacts with nitrogen . It also reacts with water, but not as vigorously as does sodium .

Physical and Chemical Properties Analysis

Lithium has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 . It is the lightest of the metals, with a density approximately half that of water . Under ordinary conditions, lithium is the least dense of the solid elements . It has the highest specific heat of any solid element .

Wissenschaftliche Forschungsanwendungen

Biomarkers of Lithium Response in Bipolar Disorder

Research has indicated that specific blood DNA methylation profiles could serve as biomarkers to distinguish between excellent and non-responses to lithium treatment in patients with bipolar disorder type 1. This suggests the potential of peripheral epigenetic measures in identifying suitable candidates for lithium maintenance therapy (Marie-Claire et al., 2020).

Genetic Association with Lithium Response

Studies on the tryptophan hydroxylase (TPH) gene have suggested a marginal association with the prophylactic efficacy of lithium in mood disorders, indicating a genetic factor in lithium response, which could lead to improved patient treatment strategies (Serretti et al., 1999).

Lithium's Interaction with 5-HT1B Receptors

Lithium's interaction with 5-HT1B receptors has been explored as a mechanism behind its clinical effects in treating refractory depression. This supports the serotonergic system mediation in lithium's therapeutic action, suggesting 5-HT1B receptors as potential targets (Januel et al., 2002).

Lithium Distribution and Therapeutic Response

An innovative study using Lithium-7 Magnetic Resonance Imaging at 7 Tesla has documented the heterogeneity of brain lithium distribution, highlighting a significant accumulation in the hippocampus of patients with bipolar disorder. This suggests a relationship between lithium's cerebral distribution and its therapeutic efficacy, particularly considering the hippocampus's role in emotion regulation (Stout et al., 2020).

Lithium in Drinking Water and Suicide Rates

A study examining the correlation between lithium levels in drinking water and suicide rates across the East of England found no significant association, challenging previous findings and suggesting the need for further research in this area (Kabacs et al., 2011).

Lithium's Role in Cognitive Improvement

Lithium treatment in older adults with amnestic mild cognitive impairment has been linked to cognitive and functional stability over a 2-year period, alongside modifications in Alzheimer's disease-related biomarkers. This supports lithium's potential as a disease-modifying agent in the continuum from mild cognitive impairment to Alzheimer's disease (Forlenza et al., 2019).

Neuroprotective Effects of Lithium

Evidence from proton magnetic resonance spectroscopy studies suggests that lithium treatment increases brain N-acetyl-aspartate levels, indicating neurotrophic or neuroprotective effects in the human brain. This provides indirect support for lithium's role in enhancing neuronal viability/function (Moore et al., 2000).

Wirkmechanismus

Target of Action

Lithium compounds are often used in the treatment of bipolar disorder. They are believed to affect the function of several neurotransmitters and second messenger systems in the brain . Oxadiazole derivatives have been studied for their potential antimicrobial, antitumor, and anti-inflammatory activities.

Mode of Action

The exact mechanisms of action of lithium are unclear. It’s known that lithium can affect neurotransmission by decreasing presynaptic dopamine activity and inactivating postsynaptic g protein, which reduces excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium is known to affect several biochemical pathways. For example, it can downregulate the NMDA receptor and inhibit the myoinositol second messenger system, which ultimately modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

Its pharmacokinetics is linear within the dose regimen used in clinical practice .

Result of Action

The molecular and cellular effects of lithium’s action converge towards neuroprotection . It can lead to changes in neurotransmitter levels and second messenger systems, which can affect mood and behavior.

Action Environment

The action, efficacy, and stability of lithium can be influenced by various environmental factors such as diet, hydration status, and concomitant medications. For example, high sodium intake can increase lithium clearance, potentially reducing its efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDUDMCOMZNDG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOCC1=NC(=NO1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7LiN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furan-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2725241.png)

![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)

![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanone](/img/structure/B2725253.png)

![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)